4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure includes a 2-fluorophenyl substituent at position 4 and a 3-phenylpropyl group at position 4. These substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and intermolecular interactions.
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-16-11-5-4-10-15(16)19-18-17(23-21(27)24-19)13-25(20(18)26)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,19H,6,9,12-13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHLXBKLLLTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 2-fluorobenzaldehyde and 3-phenylpropylamine, followed by cyclization and functionalization reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and three analogs from the evidence:
Key Observations:
Substituent Position Effects: The 2-fluorophenyl group in the target compound differs from the 3-fluorophenyl in Analog 2. Fluorine at the 2-position may enhance aromatic stacking interactions compared to the 3-position, which could influence receptor binding .
Functional Group Contributions :
- Analog 1’s hydroxyl and methoxy groups (vs. the target’s fluorine) suggest higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
- Analog 3’s methylbenzyl and dimethyl groups introduce steric hindrance, possibly reducing enzymatic degradation compared to the target compound .
Synthetic Feasibility :
- Analog 1 achieved an 87% yield, indicating efficient synthesis for hydroxyl/methoxy-substituted analogs. The target compound’s synthesis may require optimization due to the bulky phenylpropyl group .
Research Implications and Limitations
- The target’s 2-fluorophenyl group may similarly improve efficacy .
- Gaps in Data : Absence of melting points, spectral data, or biological assays for the target compound limits definitive comparisons. Further studies should prioritize these parameters.
Biological Activity
The compound 4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione represents a novel class of pyrrolopyrimidine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrrolopyrimidine scaffold characterized by the following structural features:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Phenylpropyl side chain : Potentially increases interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that certain pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to the target compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported in the range of 0.78 to 1.56 µg/mL for related derivatives against Mycobacterium tuberculosis .
Antitumor Activity
Pyrrolopyrimidine derivatives have been evaluated for their antitumor effects:
- Cell Line Studies : Compounds demonstrated nanomolar potency against human tumor cells in vitro. For example, derivatives with structural similarities to the target compound inhibited cell proliferation in various cancer cell lines .
- Mechanism of Action : These compounds often act by inhibiting de novo purine biosynthesis, which is crucial for cancer cell survival .
Neuropharmacological Effects
Research has suggested potential neuropharmacological applications:
- CNS Activity : Some pyrrolopyrimidine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Study 1: Antimycobacterial Activity
A study evaluated a series of pyrrolopyrimidine derivatives for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure significantly enhanced activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Study 2: Antitumor Efficacy
In another study focusing on the efficacy of pyrrolopyrimidine derivatives against tumor cells, compounds were tested for their ability to inhibit growth in various cancer cell lines. The findings indicated that modifications to the side chains significantly influenced potency and selectivity towards folate receptors, enhancing therapeutic potential .
Data Summary
| Activity Type | Tested Compound | MIC/IC50 Values | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Related Derivative | 0.78 µg/mL | Mycobacterium tuberculosis |
| Antitumor | Various Derivatives | Nanomolar | Human tumor cell lines |
| Neuropharmacological | Related Derivative | Not specified | CNS models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how do reaction conditions influence yield?
- Methodology : Fluorinated pyrrolo-pyrimidine derivatives are typically synthesized via metal-free cyclization of β-CF₃ aryl ketones under mild conditions (room temperature, 12–48 hours) to achieve high yields (>80%) . Key parameters include solvent choice (e.g., DMF or THF), stoichiometry of nucleophilic reagents (e.g., amines or alcohols), and temperature control to avoid side reactions (e.g., over-fluorination). Characterization via ¹H/¹³C/¹⁹F NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. For example, ¹⁹F NMR is essential to verify fluorine substitution patterns in the 2-fluorophenyl group . X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry, as demonstrated for structurally similar compounds like 6-(4-fluorophenethyl)-7-imino-3-phenyl-2,3,6,7-tetrahydro-1,3-thiazolo[4,5-d]pyrimidine-2-thione .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodology : Screen for cytotoxicity using cell viability assays (e.g., MTT or ATP-based luminescence) against cancer cell lines (e.g., HeLa or MCF-7). Compare results with structurally related pyrrolo-pyrimidine derivatives, such as 5-substituted thiophene analogs, which exhibit IC₅₀ values in the nanomolar range . Dose-response curves and selectivity indices (normal vs. cancerous cells) should be calculated to prioritize compounds for advanced studies.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases)?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1ATP for tyrosine kinases). Focus on the fluorophenyl and phenylpropyl moieties, which may occupy hydrophobic pockets. Free energy perturbation (FEP) or molecular dynamics (MD) simulations (e.g., GROMACS) can quantify binding stability and guide SAR optimization . Validate predictions with in vitro kinase inhibition assays.
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-reference assay conditions (e.g., cell line origin, serum concentration, incubation time) to identify variables influencing potency. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays. Use factorial design (e.g., 2³ full factorial) to systematically test interactions between critical variables like pH, temperature, and co-solvents . Statistical tools (ANOVA, Tukey’s HSD) can isolate confounding factors .
Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Solubility : Test in biorelevant media (FaSSIF/FeSSIF) and apply COMSOL Multiphysics simulations to model diffusion kinetics across lipid bilayers .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Permeability : Use Caco-2 cell monolayers or PAMPA assays to assess passive diffusion.
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics : RNA-seq or single-cell sequencing to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling or TMT multiplexing to quantify changes in protein abundance (e.g., apoptosis markers).
- Chemical Proteomics : Employ photoaffinity probes or activity-based protein profiling (ABPP) to map direct molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
